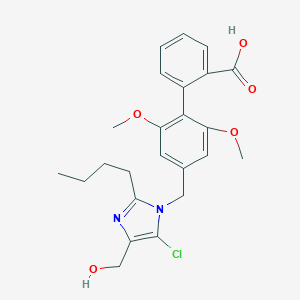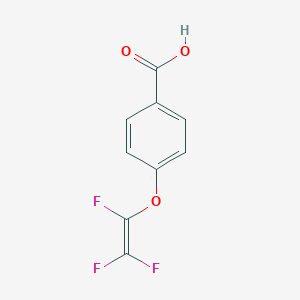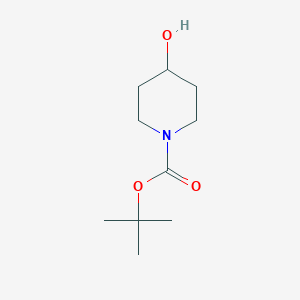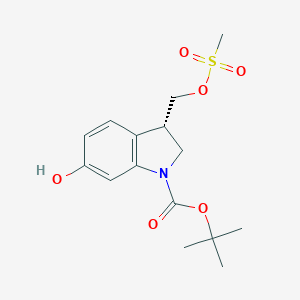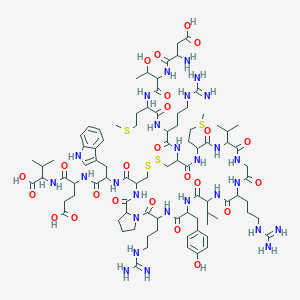
MCH (human, mouse, rat)
Descripción general
Descripción
Melanin-concentrating hormone (MCH) is a cyclic amino acid neuropeptide that is primarily synthesized in the lateral hypothalamus of mammals. It has been implicated in a variety of physiological functions, including the regulation of feeding behavior, energy homeostasis, and body weight control. MCH operates through the MCH1 receptor (MCH1R), a G protein-coupled receptor, which has been shown to be a target for leptin action in the brain . The peptide is also involved in the modulation of general arousal and goal-oriented behaviors .
Synthesis Analysis
MCH is synthesized in the hypothalamus but has also been detected in peripheral tissues such as the testis, stomach, and intestine. The expression of MCH mRNA and its translational products, including neuropeptide-(N)-glutamic acid (E) isoleucine (I) amide (NEI), suggests a role in processes like spermatogenesis and digestion . The synthesis of MCH involves the expression of pro-MCH-derived peptides, which are then processed into the active form of the hormone .
Molecular Structure Analysis
MCH is a cyclic peptide, which means its amino acid sequence forms a ring structure due to a bond between the amino and carboxyl ends of the peptide chain. This structure is crucial for its biological activity and interaction with its receptor . The exact amino acid sequence and cyclic structure of MCH can vary between species, as seen in comparative analyses between rats and mice .
Chemical Reactions Analysis
The primary chemical interaction of MCH is with its receptor, MCH1R. Upon binding to the receptor, MCH can influence several downstream signaling pathways that affect energy balance, feeding behavior, and neuroendocrine functions. The receptor activation by MCH leads to changes in gene expression and physiological responses that contribute to the observed effects on body weight and metabolism .
Physical and Chemical Properties Analysis
MCH's physical properties, such as its stability and solubility, are determined by its peptide nature and cyclic structure. The chemical properties, including its ability to cross the blood-brain barrier via specialized transport mechanisms, enable it to act within the central nervous system. Its interactions with receptors and subsequent intracellular signaling pathways are influenced by these properties .
Relevant Case Studies
Several studies have demonstrated the role of MCH in obesity and energy homeostasis. Chronic intracerebroventricular infusion of MCH in mice leads to increased body weight, fat mass, and plasma levels of glucose, insulin, and leptin, especially when combined with a high-fat diet . Conversely, antagonizing MCH1R can suppress body weight gain and reduce body fat, suggesting a potential therapeutic target for obesity . Additionally, MCH has been shown to decrease energy expenditure and body temperature, while increasing serum IGF-1 levels, further emphasizing its role in energy balance .
Aplicaciones Científicas De Investigación
Energy Homeostasis and Metabolism
Specific Scientific Field
This application falls under the field of Endocrinology and Metabolism .
Summary of the Application
MCH has a significant role in the regulation of energy homeostasis and metabolism . It mediates its functions through two receptors (MCHR1 and MCHR2), of which only MCHR1 is common to all mammals . MCH is considered pivotal in energy regulation and metabolic homeostasis .
Methods of Application or Experimental Procedures
MCH is encoded by the PMCH gene and is initially transcribed as a highly conserved 165 amino acid precursor peptide (prepro-MCH) in mammals . Chronic infusions of MCH in mice and rats lead to hyperphagia .
Results or Outcomes
The wide variety of MCH downstream signaling pathways suggests that MCHR1 agonists and antagonists have great potential as tools for the directed management of energy balance disorders and associated metabolic complications .
Sleep Disorders
Specific Scientific Field
This application is in the field of Neuroscience and Sleep Medicine .
Summary of the Application
The MCH system has attracted commercial and scientific interest as a potential target of pharmacotherapy for sleep disorders . This interest emerges from basic scientific research demonstrating a role for MCH in regulating sleep, and particularly REM sleep .
Methods of Application or Experimental Procedures
The MCH system and the MCH receptor 1 (MCHR1) have been implicated in a wide variety of other physiological functions and behaviors, including feeding/metabolism, reward, anxiety, depression, and learning .
Reproduction
Specific Scientific Field
This application falls under the field of Reproductive Biology .
Summary of the Application
MCH has been implicated in various responses related to energy homeostasis, reproduction, sleep/wake cycle, and reward . It acts as a neurotransmitter/neuromodulator in the mammalian brain .
Methods of Application or Experimental Procedures
Neurons producing MCH are situated in the caudal hypothalamus and adjacent zona incerta. They project throughout the brain, from the olfactory bulb to the spinal cord .
Regeneration of Organs
Specific Scientific Field
This application is in the field of Regenerative Medicine .
Summary of the Application
Through a biological technique known as blastocyst complementation, pluripotent stem cells (PSCs), and embryonic stem cells (ESCs) from one species can be injected into blastocysts of a different organ-deficient species, creating interspecies chimeric animals .
Methods of Application or Experimental Procedures
This technique has enabled successful regeneration of the pancreas, heart, and kidney in rat-mouse chimeras .
Results or Outcomes
The role of MCH in this process is not explicitly stated, but given its broad array of biological functions, it could potentially play a role in the regulation of these processes .
Mood Disorders
Specific Scientific Field
This application falls under the field of Psychiatry and Neuroscience .
Summary of the Application
MCH is involved in various responses related to emotional states such as anxiety and depression . It acts as a neurotransmitter/neuromodulator in the mammalian brain .
Methods of Application or Experimental Procedures
Neurons producing MCH are situated in the caudal hypothalamus and adjacent zona incerta. They project throughout the brain, from the olfactory bulb to the spinal cord .
Reward System
Specific Scientific Field
This application is in the field of Neuroscience and Psychology .
Summary of the Application
MCH is involved in various responses related to the reward system . It acts as a neurotransmitter/neuromodulator in the mammalian brain .
Methods of Application or Experimental Procedures
Neurons producing MCH are situated in the caudal hypothalamus and adjacent zona incerta. They project throughout the brain, from the olfactory bulb to the spinal cord .
Direcciones Futuras
MCH signaling has a very broad endocrine context and is involved in physiological functions and emotional states associated with metabolism, such as reproduction, anxiety, depression, sleep, and circadian rhythms . Owing to the wide variety of MCH downstream signaling pathways, MCHR1 agonists and antagonists have great potential as tools for the directed management of energy balance disorders and associated metabolic complications . Translational strategies using these compounds hold promise for the development of novel treatments for obesity .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(3S,6S,9S,12S,18S,21S,24R,29R,32S)-24-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C105H160N30O26S4/c1-53(2)42-70-86(144)118-50-80(138)119-64(24-16-36-114-103(108)109)90(148)133-83(55(5)6)100(158)130-73(45-58-28-30-60(136)31-29-58)93(151)124-69(26-18-38-116-105(112)113)101(159)135-39-19-27-78(135)99(157)132-77(98(156)128-74(46-59-49-117-63-23-15-14-22-61(59)63)95(153)121-66(32-33-79(107)137)91(149)134-84(56(7)8)102(160)161)52-165-164-51-76(97(155)123-68(35-41-163-10)88(146)126-70)131-87(145)65(25-17-37-115-104(110)111)120-92(150)71(43-54(3)4)127-89(147)67(34-40-162-9)122-96(154)75(48-82(141)142)129-94(152)72(44-57-20-12-11-13-21-57)125-85(143)62(106)47-81(139)140/h11-15,20-23,28-31,49,53-56,62,64-78,83-84,117,136H,16-19,24-27,32-48,50-52,106H2,1-10H3,(H2,107,137)(H,118,144)(H,119,138)(H,120,150)(H,121,153)(H,122,154)(H,123,155)(H,124,151)(H,125,143)(H,126,146)(H,127,147)(H,128,156)(H,129,152)(H,130,158)(H,131,145)(H,132,157)(H,133,148)(H,134,149)(H,139,140)(H,141,142)(H,160,161)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116)/t62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLPXSMFEPHETN-QRXCLJFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CCCNC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CCCNC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C105H160N30O26S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2386.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MCH (human, mouse, rat) | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)
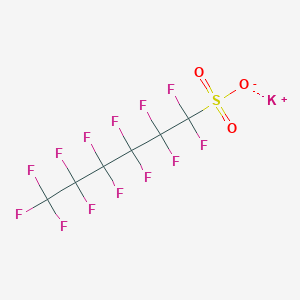



![Thieno[3,2-c]pyridine](/img/structure/B143518.png)
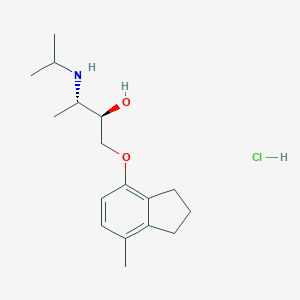
![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)

